Product packaging for 3-ethyl-4-methyl-1H-indole(Cat. No.:)

3-ethyl-4-methyl-1H-indole

Cat. No.: B13690879
M. Wt: 159.23 g/mol
InChI Key: UHUIZUUDISEXBM-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-1H-indole is a synthetic indole derivative of significant interest in organic and medicinal chemistry research . The indole scaffold is a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules and natural products . This specific alkyl-substituted indole serves as a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships. Research Applications and Value: Researchers utilize this compound as a key intermediate in developing novel compounds for various investigative fields. Indole derivatives are extensively studied for their diverse biological potential, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antimalarial activities . The ethyl and methyl substituents on the core indole structure allow scientists to modulate the compound's lipophilicity and steric properties, making it a versatile precursor in heterocyclic chemistry. It can be used in condensation reactions, as a starting material for synthesizing hybrid molecules like indole-pyrimidine complexes, or to create analogs for high-throughput screening campaigns . Handling and Storage: For prolonged stability, this product should be stored sealed in a dry environment at recommended temperatures. As a research chemical, this product is intended for laboratory use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B13690879 3-ethyl-4-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-ethyl-4-methyl-1H-indole

InChI

InChI=1S/C11H13N/c1-3-9-7-12-10-6-4-5-8(2)11(9)10/h4-7,12H,3H2,1-2H3

InChI Key

UHUIZUUDISEXBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=CC=CC(=C21)C

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Ethyl 4 Methyl 1h Indole Analogs

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The indole ring is highly activated towards electrophilic attack due to the electron-rich nature of the pyrrole (B145914) moiety, which makes it significantly more reactive than benzene (B151609). nih.govyoutube.com

In an unsubstituted indole, the most reactive position for electrophilic aromatic substitution is C-3. youtube.com This preference is attributed to the ability of the nitrogen atom to effectively stabilize the positive charge in the Wheland intermediate formed upon attack at this position, preserving the aromaticity of the benzene ring. ic.ac.uk

For 3-ethyl-4-methyl-1H-indole, the C-3 position is already substituted with an ethyl group, thus blocking the most common site of electrophilic attack. Consequently, electrophiles are directed to other positions on the indole ring. The potential sites for substitution are the C-2 position on the pyrrole ring and the C-5, C-6, and C-7 positions on the carbocyclic (benzene) ring, as the C-4 position is also substituted.

C-2 Position: When the C-3 position is blocked, electrophilic substitution can occur at the C-2 position. researchgate.net However, this pathway is generally less favored electronically than C-3 attack in unsubstituted indoles.

Benzene Ring (C-5, C-6, C-7): Electrophilic substitution on the carbocyclic ring typically occurs only after the more reactive positions on the pyrrole ring (N-1, C-2, C-3) are substituted or under strongly acidic conditions that protonate C-3 and deactivate the pyrrole ring. youtube.combhu.ac.in In such cases, the C-5 position is often the most common site of attack. youtube.com For 4-substituted indoles, cyclization reactions involving an SEAr step show competition between the C-3 and C-5 positions. beilstein-journals.org Given that both C-3 and C-4 are blocked in this compound, the electronic influence of the existing substituents will determine the regioselectivity on the benzene ring.

Table 1: General Reactivity of Indole Positions in Electrophilic Aromatic Substitution

PositionGeneral Reactivity in Unsubstituted IndoleConsiderations for this compound
C-3Most reactive site. youtube.comBlocked by an ethyl group.
C-2Less reactive than C-3; becomes a primary site if C-3 is blocked. researchgate.netA potential site for electrophilic attack.
N-1Can be substituted under basic conditions. researchgate.netSubstitution is possible, often preceding C-H functionalization.
C-4Less reactive than the pyrrole ring.Blocked by a methyl group.
C-5Site of attack when the pyrrole ring is deactivated (e.g., by protonation). youtube.comActivated by the 4-methyl group (ortho position). A likely site for substitution.
C-6Less reactive site.Potentially activated by the 4-methyl group (meta position).
C-7Less reactive site.Sterically hindered by the adjacent N-1 and C-4 positions.

Substituents already present on the indole ring play a crucial role in modulating both the rate of reaction and the regioselectivity of further electrophilic substitutions. uri.edu In this compound, both the ethyl and methyl groups are electron-donating alkyl groups. They activate the aromatic system towards electrophilic attack by inductively donating electron density.

The combined electronic effects of these two groups enhance the nucleophilicity of the entire indole system. The 4-methyl group, being an ortho-, para-director on a benzene ring, will strongly activate the C-5 (ortho) and C-7 (para) positions. However, the C-7 position is sterically hindered by the peri-interaction with the N-H group. Therefore, electrophilic attack is most likely to be directed to the C-5 position. The C-2 position also remains a viable site for substitution, and the preferred outcome may depend on the specific electrophile and reaction conditions.

Nucleophilic Additions and Substitutions on Indole Scaffolds

The electron-rich character of the indole ring makes it inherently resistant to nucleophilic attack. researchgate.net Nucleophilic substitution reactions on the indole nucleus are uncommon and typically require the presence of strong electron-withdrawing groups to reduce the electron density of the ring system. For instance, 3-nitro-1-(phenylsulfonyl)indole can undergo nucleophilic addition of organolithium reagents at the C-2 position. researchgate.net Similarly, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions, where various nucleophiles attack the C-2 position. semanticscholar.org

For an analog of this compound to undergo nucleophilic substitution on the ring, it would first need to be functionalized with a potent electron-withdrawing group. A more common pathway for involving nucleophiles is substitution on an activated side chain. For example, gramine (B1672134) (3-(dimethylaminomethyl)indole) and its derivatives are well-known to undergo nucleophilic substitution, where the dimethylamino group is displaced by a nucleophile. bhu.ac.inresearchgate.net This strategy could be applied to a derivative of this compound to introduce new functional groups adjacent to the ring.

Oxidation and Reduction Pathways of Indole Derivatives

The indole ring can undergo both oxidation and reduction, although it can be sensitive to decomposition under harsh oxidative conditions. uri.edu

Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. A common and synthetically useful oxidation is the dehydrogenation of indolines (2,3-dihydroindoles) to form the corresponding indoles. organic-chemistry.org This aromatization is a key step in many indole syntheses. Direct oxidation of the indole ring itself can be complex, but specific reagents can target the 2,3-double bond.

Reduction: The pyrrole ring of indole derivatives can be selectively reduced to yield indolines. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in acidic media. acs.org For example, the C=N double bond in 3H-indoles can be effectively reduced by NaBH₄ and lithium aluminum hydride (LiAlH₄). acs.org The reduction of functional groups attached to the indole core, without affecting the ring itself, is also a common strategy for derivatization. For instance, 3-alkylindoles can be prepared via the reduction of intermediate alkenylindoles. unicam.it

Advanced Derivatization Strategies for Modifying the this compound Core

Modern synthetic chemistry offers a range of advanced strategies for the regioselective functionalization of indole cores, allowing access to derivatives that are difficult to obtain through classical electrophilic substitution.

Transition Metal-Catalyzed C-H Functionalization: This has emerged as a powerful tool for directly converting C-H bonds into new functional groups. Palladium catalysis, in particular, has been used for the regioselective alkylation, arylation, and amination of indoles. The palladium/norbornene cooperative catalysis, for example, enables the synthesis of C3,C4-disubstituted indoles from ortho-substituted aryl iodides. nih.govresearchgate.net Such methods could be adapted to functionalize the C-5, C-6, or C-7 positions of the this compound core. nih.govrsc.org

Directed Ortho-Metalation (DoM): In this strategy, a directing group is installed on the indole nitrogen (N-1). This group coordinates to an organometallic base (typically an alkyllithium reagent), directing deprotonation to an adjacent position, usually C-2 or C-7. The resulting lithiated intermediate can then be trapped with a wide variety of electrophiles to install a new substituent with high regioselectivity. bhu.ac.in Removable protecting groups like phenylsulfonyl or t-butoxycarbonyl are often used for this purpose. bhu.ac.in This approach would be highly effective for selectively functionalizing the C-2 position of N-protected this compound.

Table 2: Selected Advanced Derivatization Strategies for Indole Analogs

StrategyDescriptionPotential Application to this compoundReference
Palladium/Norbornene CatalysisA cascade process involving ortho-amination and ipso-Heck cyclization to build substituted indole rings.Could be used in the synthesis of the core structure itself with specific substituents at C-3 and C-4. nih.govresearchgate.net
Directed C-H FunctionalizationA directing group on the nitrogen guides a transition metal catalyst to functionalize a specific C-H bond (e.g., C-2, C-7).Selective functionalization of C-2 or C-7 by choosing an appropriate directing group. rsc.org
Directed Ortho-Metalation (DoM)An N-directing group facilitates lithiation at C-2 or C-7, followed by reaction with an electrophile.Highly regioselective introduction of substituents at the C-2 position. bhu.ac.in
Copper-Catalyzed C-H AlkylationDirect, regioselective alkylation of C-H bonds, for instance at the C-5 position.A direct method to introduce alkyl groups at the C-5 position. nih.gov

Comprehensive Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Methodologies for Structural Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing insights into molecular structure. A multi-technique approach is typically employed for a complete and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-ethyl-4-methyl-1H-indole is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 7.5-8.5 ppm). The aromatic protons on the benzene (B151609) ring (positions 5, 6, and 7) would appear as a complex multiplet system. The proton at C2 of the indole ring is anticipated to be a singlet or a finely split multiplet around δ 6.9-7.2 ppm. The ethyl group at C3 would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern of free rotation. The methyl group at C4 would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The indole ring carbons have characteristic chemical shifts, with C3a and C7a appearing further downfield. Based on data from analogous compounds like 3,4-dimethyl-1H-indole, the chemical shifts can be predicted. rsc.org The two carbons of the ethyl group and the single carbon of the C4-methyl group would appear in the upfield aliphatic region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. A COSY spectrum would show correlations between adjacent protons, for example, between the methylene and methyl protons of the ethyl group, and among the aromatic protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of 3,4-dimethyl-1H-indole rsc.org and 3-ethyl-1H-indole.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1N-H~7.8 (br s)-
2C-H~6.9~122.0
3C-~116.0
3-CH₂CH₂~2.7 (q)~18.0
3-CH₂CH₃CH₃~1.3 (t)~14.0
3aC-~126.7
4C-~131.4
4-CH₃CH₃~2.6 (s)~20.0
5C-H~6.9~120.7
6C-H~7.1~122.2
7C-H~7.2~109.1
7aC-~137.0

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A sharp, prominent peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net C-H bending vibrations would appear at lower wavenumbers.

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like N-H give strong signals in IR, non-polar bonds, such as the C=C bonds of the aromatic system, often produce strong signals in Raman spectra. This can provide additional structural confirmation, particularly for the indole core.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3400Medium-Sharp
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium-Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-H Bend1450-1350Variable
Aromatic C-H Out-of-Plane Bend900-675Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃N), the calculated molecular weight is approximately 159.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159. A common fragmentation pathway for 3-substituted indoles involves the cleavage of the substituent at the benzylic position. For 3-ethyl-1H-indole, this results in the loss of a methyl radical (•CH₃) to form a stable quinolinium-like cation, which would be the base peak. Therefore, for this compound, a prominent peak at m/z 144 (M-15) is expected, corresponding to the loss of a methyl group from the ethyl substituent. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Visible, Photoluminescence) for Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives have characteristic absorption spectra due to π-π* transitions within the aromatic system. acs.org The parent indole molecule shows two main absorption bands, a stronger one around 260-270 nm and a weaker, longer-wavelength band around 280-290 nm. nist.gov Alkyl substitution on the indole ring typically causes a slight red-shift (bathochromic shift) of these absorption maxima. Therefore, this compound is expected to have absorption maxima slightly shifted to longer wavelengths compared to unsubstituted indole. Photoluminescence (fluorescence) spectroscopy can also be used, as many indole derivatives are fluorescent, providing further insight into the electronic structure of the excited state.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net This technique requires a single, well-ordered crystal of the compound. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. iucr.org This data would confirm the connectivity established by NMR and reveal the planarity of the indole ring system and the preferred conformation of the ethyl group in the crystal lattice. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing arrangement. researchgate.net While no specific crystal structure for this compound is currently reported in public databases, the technique remains the gold standard for solid-state structural elucidation.

Chiroptical Spectroscopy for Stereochemical Assignment (Applicable to Chiral Analogues)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. The target molecule, this compound, is itself achiral and therefore would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl side chain (e.g., 3-(1-hydroxyethyl)-4-methyl-1H-indole), the resulting enantiomers would be distinguishable by chiroptical spectroscopy. The sign and magnitude of the Cotton effects in the CD spectrum could be used to assign the absolute configuration (R or S) of the stereocenter, often aided by quantum chemical calculations. This highlights the power of chiroptical spectroscopy for the stereochemical analysis of chiral analogues of the title compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular properties of compounds like substituted indoles. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics from first principles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For a flexible molecule like 3-ethyl-4-methyl-1H-indole, MD can reveal how the ethyl group rotates and how the molecule interacts with solvent molecules or a biological target, such as an enzyme's active site. These simulations provide a dynamic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its function in a realistic environment. nih.gov

Predictive Modeling for Reaction Mechanism and Selectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the selectivity of chemical transformations. nih.gov For the synthesis of substituted indoles, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn explains why certain products are formed over others (regioselectivity or stereoselectivity). For instance, in reactions involving the indole (B1671886) ring, computational models can predict whether a substituent will add to the C2 or C3 position by comparing the energies of the respective transition states. mdpi.com

Solvatochromic Analysis through Computational Approaches

A comprehensive search of scientific literature and databases did not yield specific studies on the solvatochromic analysis of this compound using computational approaches. Solvatochromism, the shift in a substance's absorption or emission spectra with a change in solvent polarity, is a phenomenon extensively studied for many organic molecules to understand their electronic structure and interactions with their environment. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting these spectral shifts. However, it appears that this compound has not yet been the subject of such specific theoretical investigations.

Non-linear Optical (NLO) Properties Calculations for Advanced Materials Applications

Similarly, a thorough review of available research indicates a lack of specific computational studies focused on the non-linear optical (NLO) properties of this compound. The calculation of NLO properties, such as hyperpolarizability, is crucial for identifying and designing new materials for applications in photonics and optoelectronics. While indole derivatives, in general, are a class of compounds that have attracted interest for their potential NLO properties due to their electron-rich aromatic system, specific theoretical calculations for this compound are not present in the surveyed literature. Such studies would typically involve quantum chemical calculations to determine the response of the molecule's electron density to a strong electric field, providing insights into its potential for use in advanced materials.

Applications in Materials Science and Catalysis

Mechanistic Biomolecular Interactions and Structure Activity Relationship Sar Studies

Molecular Recognition and Binding Studies

No studies detailing the inhibitory activity or interaction mechanism of 3-ethyl-4-methyl-1H-indole with Aldose Reductase or Aldehyde Reductase have been found. While many indole (B1671886) derivatives are known to be inhibitors of these enzymes, specific data for this compound is not available.

There is no available research on the binding affinity, agonistic, or antagonistic properties of this compound at the Aryl Hydrocarbon Receptor. The interaction of various other indole compounds with this receptor is well-documented, but this specific derivative has not been studied in this context.

Without experimental or computational data, the specific protein-ligand interaction dynamics, such as hydrogen bonding and hydrophobic interactions, for this compound with its potential biological targets cannot be described.

In Silico Approaches to Biomolecular Interactions

No molecular docking studies have been published that predict the binding affinity of this compound for Aldose Reductase, Aldehyde Reductase, or the Aryl Hydrocarbon Receptor.

There are no pharmacophore models or virtual screening studies available that have been developed or utilized for identifying potential binding sites or activities of this compound.

Structure-Activity Relationship (SAR) Investigations at the Molecular and Sub-Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, SAR investigations would systematically modify the core structure to probe interactions with a hypothetical biological target and optimize properties like binding affinity and selectivity.

The indole scaffold itself is a well-known "privileged" structure in drug discovery, capable of participating in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The substituents at the 3- and 4-positions are critical modulators of these interactions.

The 3-Ethyl Group: The C3 position of indole is highly nucleophilic and substitutions here can significantly influence electronic properties and steric interactions. nih.gov Modifying the ethyl group—for example, by changing its length (methyl, propyl), introducing branching (isopropyl), or adding functional groups (hydroxyl, amino)—would directly impact how the molecule fits into a binding pocket. A larger group might enhance van der Waals interactions but could also introduce steric clashes.

The 4-Methyl Group: Substituents on the benzene (B151609) ring of the indole nucleus, such as the methyl group at C4, can influence activity by altering the molecule's electronic distribution and by directly interacting with the target protein. Replacing the methyl group with electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., methoxy (B1213986), -OCH3) would modulate the pKa of the indole N-H and the π-electron density of the ring system, affecting hydrogen bonding and aromatic interactions. acs.org

Other Positions (N1, C2, C5, C6, C7): Exploration of other positions on the indole ring would further delineate the SAR. N1-alkylation, for instance, would remove the hydrogen bond donor capability of the indole nitrogen, which could be critical for binding to some targets. Adding substituents at C5, C6, or C7 could probe additional pockets of the binding site to enhance affinity or selectivity. mdpi.com

The following table presents a hypothetical SAR for this compound derivatives against a putative protein target.

CompoundR1 (at C3)R2 (at C4)Hypothetical IC₅₀ (nM)Rationale for Activity Change
Parent Compound-CH₂CH₃-CH₃100Baseline activity.
Derivative 1-CH₃-CH₃350Shorter alkyl chain at C3 reduces hydrophobic interaction.
Derivative 2-CH₂CH₂CH₃-CH₃50Longer alkyl chain at C3 enhances hydrophobic binding.
Derivative 3-CH₂CH₃-H200Removal of C4-methyl group reduces van der Waals contact.
Derivative 4-CH₂CH₃-Cl75Electron-withdrawing group at C4 alters electronics; potential for halogen bond.
Derivative 5-CH₂CH₃-OCH₃120Bulky methoxy group may cause minor steric hindrance.

Biological systems, such as protein receptors and enzymes, are chiral environments. Consequently, the stereochemistry of a ligand can have a profound impact on its molecular recognition and biological activity. While this compound itself is achiral, modifications to its structure can readily introduce stereocenters.

For example, if the ethyl group at the C3 position were to be hydroxylated on its alpha-carbon (1-(4-methyl-1H-indol-3-yl)ethan-1-ol), this carbon would become a chiral center, leading to (R)- and (S)-enantiomers. These two enantiomers would have identical physical properties in an achiral environment but would interact differently with a chiral binding site.

The differential binding can be explained by the three-point attachment model, where one enantiomer may be able to establish three optimal interactions (e.g., a hydrogen bond, a hydrophobic interaction, and a π-stacking interaction) with the target, while its mirror image can only establish two of these interactions effectively. This difference in interaction quality typically results in one enantiomer (the eutomer) being significantly more potent than the other (the distomer).

Therefore, if SAR studies were to introduce chiral centers into the this compound scaffold, the synthesis and biological evaluation of individual enantiomers would be a critical step. This process, known as chiral resolution or asymmetric synthesis, is essential for identifying the most active stereoisomer and developing a selective drug candidate.

Mechanistic Studies of Indole Prenyltransferases and Biotransformations

Indole prenyltransferases are a class of enzymes that catalyze the attachment of prenyl groups (typically a five-carbon dimethylallyl moiety) from dimethylallyl diphosphate (B83284) (DMAPP) to an indole nucleus. rsc.org These enzymes are involved in the biosynthesis of a vast array of biologically active natural products. rsc.orgnih.gov The prenylation can occur at various positions on the indole ring, and the enzymes exhibit remarkable versatility in their mechanisms. rsc.orgnih.gov

The reaction generally proceeds via an electrophilic aromatic substitution mechanism. rsc.org Two primary mechanistic pathways are considered:

Associative (Sₙ2-like) Mechanism: The electron-rich indole ring directly attacks the C1 of DMAPP, displacing the pyrophosphate leaving group in a single concerted step. rsc.org

Dissociative (Sₙ1-like) Mechanism: DMAPP first ionizes to form a dimethylallyl carbocation and a pyrophosphate anion. The indole nucleus then attacks the stabilized carbocation. rsc.org

For a substrate like this compound, the outcome of an interaction with an indole prenyltransferase would be highly dependent on the specific enzyme's regioselectivity. The C3 position, which is the most nucleophilic site on the indole ring, is blocked by the ethyl group. This steric hindrance would likely prevent C3 prenylation. However, other positions remain available (N1, C2, C5, C6, C7). Some prenyltransferases are known to catalyze prenylation at the less nucleophilic C4 position. rsc.org It is conceivable that this compound could be a substrate for an enzyme that targets C5, C6, or C7, leading to a C-prenylated derivative. The ethyl and methyl groups would act as electronic and steric modulators, influencing the substrate's orientation within the enzyme's active site and thus affecting the reaction's feasibility and regiochemical outcome.

Biotransformation refers to the metabolic conversion of chemical compounds in living organisms, primarily mediated by enzymes. For this compound, the primary route of metabolism is expected to involve oxidation reactions catalyzed by cytochrome P450 (CYP) monooxygenases. Drawing parallels with the known metabolism of structurally similar compounds like 3-methylindole (B30407) (skatole) provides a predictive framework for its metabolic fate. nih.gov

The likely sites of oxidative attack on this compound are the alkyl substituents and the indole ring itself:

Oxidation of the 3-Ethyl Group: The ethyl group can undergo hydroxylation at either the α- or β-carbon, leading to primary or secondary alcohol metabolites. Further oxidation could yield corresponding aldehydes, ketones, or carboxylic acids.

Oxidation of the 4-Methyl Group: The methyl group is a prime target for benzylic hydroxylation, forming a 4-(hydroxymethyl) derivative. This can be further oxidized to an aldehyde and then a carboxylic acid.

Oxidation of the Indole Ring: The indole ring can be hydroxylated at various positions (e.g., C2, C5, C6, C7), leading to phenolic metabolites.

Formation of a Reactive Intermediate: A critical metabolic pathway for 3-substituted indoles like 3-methylindole involves CYP-mediated oxidation of the C3-alkyl group to form a reactive methylene (B1212753) imine (indolenine) intermediate. nih.gov For this compound, a similar bioactivation could occur, forming a 3-ethylideneindolenine. Such electrophilic intermediates are capable of covalently binding to cellular macromolecules like proteins, a mechanism often associated with toxicity. nih.gov

Following primary oxidation, the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion. The bacterium Lysinibacillus xylanilyticus has been shown to transform indole into 3-methylindole via a pathway involving indole-3-acetic acid. researchgate.nettec.mx While this is a specific bacterial pathway, it highlights the diverse biotransformation routes available for indole derivatives in nature.

Conclusion and Future Research Perspectives

Design and Synthesis of Novel Analogs with Tuned Chemical and Mechanistic Properties

The synthesis of novel analogs of 3-ethyl-4-methyl-1H-indole is a promising area for the development of compounds with tailored properties. The indole (B1671886) scaffold is a versatile backbone found in a multitude of biologically active compounds. researchgate.netresearchgate.net The functionalization of the indole core allows for the fine-tuning of its chemical and mechanistic characteristics.

Future synthetic strategies will likely focus on creating a library of derivatives by modifying the ethyl and methyl groups at the 3 and 4 positions, respectively, as well as by introducing various substituents on the benzene (B151609) and pyrrole (B145914) rings. Methodologies such as one-pot multicomponent reactions are efficient for generating structural diversity. nih.govchapman.edu For instance, variations of the Fischer indole synthesis, a classical and adaptable method, can be employed to introduce a range of substituents. nih.gov

The development of "green" synthetic methods, which utilize environmentally benign solvents like water, ionic liquids, or solvent-free conditions, is a growing trend in indole synthesis. openmedicinalchemistryjournal.com These approaches, often coupled with microwave irradiation or the use of solid acid catalysts, offer advantages in terms of reduced reaction times, higher yields, and easier work-up procedures. researchgate.netopenmedicinalchemistryjournal.com

Moreover, the synthesis of hybrid molecules, where the this compound scaffold is coupled with other pharmacologically active moieties, presents an exciting frontier. This approach can lead to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles. The exploration of metal-catalyzed cross-coupling reactions will continue to be instrumental in forging these complex molecular architectures.

Table 1: Potential Synthetic Strategies for this compound Analogs
Synthetic ApproachDescriptionPotential Advantages
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form a complex product.High efficiency, atom economy, and rapid generation of diverse libraries.
Green Chemistry ApproachesUtilization of eco-friendly solvents (e.g., water), catalysts, and energy sources (e.g., microwave).Reduced environmental impact, increased safety, and potential for cost savings.
Hybrid Molecule SynthesisCovalently linking the indole scaffold with other known bioactive fragments.Potential for synergistic effects, multi-target activity, and novel therapeutic applications.
Late-Stage FunctionalizationIntroducing functional groups to a pre-formed indole core in the final steps of a synthesis.Allows for rapid diversification of lead compounds and exploration of structure-activity relationships.

Exploration of Advanced Computational Design Strategies for Indole Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for the design and analysis of novel molecular systems. indexcopernicus.com For indole systems, including this compound, advanced computational strategies can provide deep insights into their structure-property relationships and guide the synthesis of new derivatives with desired functionalities.

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a macromolecular target. nih.gov This method can be employed to screen virtual libraries of this compound analogs against various biological targets, identifying promising candidates for further experimental investigation. Coupled with molecular dynamics (MD) simulations, which provide a dynamic picture of the ligand-receptor interactions, a more accurate assessment of binding affinity and stability can be achieved. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), can be utilized to elucidate the electronic structure, reactivity, and spectroscopic properties of indole derivatives. nih.gov These calculations are crucial for understanding reaction mechanisms and for designing molecules with specific electronic or optical properties. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed to predict the pharmacokinetic and toxicological properties of new indole analogs at an early stage of development, thereby reducing the likelihood of late-stage failures. indexcopernicus.com

Table 2: Advanced Computational Strategies for Indole Systems
Computational MethodApplication in Indole ResearchAnticipated Outcomes
Molecular DockingPredicting the binding mode and affinity of indole derivatives to biological targets.Identification of potential drug candidates and understanding of structure-activity relationships.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of indole-protein complexes over time.Assessment of binding stability and conformational changes upon ligand binding.
Quantum Chemical Calculations (e.g., DFT)Investigating the electronic properties, reactivity, and spectroscopic signatures of indole analogs.Rationalization of reaction mechanisms and design of molecules with specific electronic properties.
In Silico ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds.Early identification of compounds with favorable pharmacokinetic and safety profiles.

Integration of Indole Scaffolds into Emerging Technological Platforms

The unique chemical and electronic properties of the indole scaffold make it an attractive building block for various technological applications beyond its traditional use in pharmaceuticals. The integration of indole derivatives, such as this compound, into emerging technological platforms is a research area with significant growth potential.

In materials science, indole-containing polymers and small molecules are being explored for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electron-rich nature of the indole ring can be harnessed to design materials with desirable charge-transport properties. The synthesis of novel indole-based monomers and their subsequent polymerization could lead to the development of new functional materials with tailored optoelectronic characteristics.

Furthermore, the ability of the indole nucleus to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component in the design of supramolecular assemblies and sensors. Indole-based receptors can be designed to selectively bind to specific analytes, leading to a detectable change in a physical property, such as color or fluorescence. This opens up possibilities for the development of new chemical sensors for environmental monitoring or medical diagnostics.

The field of nanotechnology also presents opportunities for the application of indole derivatives. For instance, indole-functionalized nanoparticles could be developed for targeted drug delivery or as contrast agents in medical imaging. The versatility of indole chemistry allows for the covalent attachment of indole moieties to a wide range of nanomaterials, thereby imparting new functionalities.

Current Challenges and Future Opportunities in Academic Indole Research

Academic research on indole and its derivatives continues to be a vibrant and productive field. However, several challenges remain that also present significant opportunities for future investigations.

One of the primary challenges is the development of more efficient and sustainable synthetic methods for the construction of complex indole-containing molecules. While many classical methods for indole synthesis exist, there is a continuous need for new reactions that are more atom-economical, regioselective, and environmentally friendly. The exploration of novel catalytic systems, including biocatalysis and photocatalysis, holds great promise in this regard.

Another challenge lies in the comprehensive understanding of the biological mechanisms of action of the vast number of bioactive indole derivatives. While many compounds have been identified with potent biological activities, their precise molecular targets and downstream signaling pathways often remain to be fully elucidated. A deeper understanding of these mechanisms is crucial for the rational design of next-generation therapeutic agents.

The emergence of drug resistance in various diseases, including cancer and infectious diseases, poses a significant threat to public health. nih.govnih.gov The indole scaffold provides a versatile platform for the development of novel therapeutic agents that can overcome existing resistance mechanisms. The design and synthesis of indole derivatives with novel modes of action is a key area for future research.

Furthermore, the vast chemical space of indole derivatives remains largely unexplored. There is a tremendous opportunity for the discovery of new indole-containing compounds with unique biological and material properties through the systematic exploration of this chemical space, guided by a combination of high-throughput synthesis, screening, and computational modeling.

Q & A

Q. What are the common synthetic routes for 3-ethyl-4-methyl-1H-indole?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted indole precursors. For example:
  • Reflux with Catalysts : React 3-(2-aminoethyl)-4-methoxy-1H-indole with ethylating agents (e.g., CuI in PEG-400/DMF) under reflux for 48 hours, followed by purification via column chromatography (70:30 EtOAc/hexane) .
  • Cyclization Strategies : Use sodium acetate in acetic acid to facilitate cyclization of formyl-indole intermediates, as demonstrated in the synthesis of analogous thiazole-indole hybrids .
  • Purification : Employ rapid column chromatography and vacuum drying to isolate the product, ensuring removal of residual solvents like DMF .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include δ 7.6–6.5 ppm for aromatic protons, δ 4.7–3.4 ppm for ethyl/methyl substituents, and carbonyl carbons at δ 170–160 ppm. Coupling constants (e.g., J = 7.0–8.1 Hz) confirm substituent positions .
  • HRMS : Validate molecular weight (e.g., m/z 349.1671 [M+H]⁺) to confirm purity .
  • TLC : Use Rf values (e.g., 0.50 in EtOAc/hexane) to monitor reaction progress .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile solvents (e.g., DMF, acetic acid) .
  • Waste Disposal : Segregate chemical waste and consult professional disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Methodological Answer : Optimize catalysts, temperature, and solvents using a design-of-experiments (DoE) approach. For example:
CatalystTemp (°C)Time (h)Yield (%)
I₂ (10 mol%)40598
FeCl₃401267
Iodine catalysis at 40°C significantly improves yield compared to AlCl₃ or p-TsOH .

Q. How to resolve contradictions in NMR data for substituted indoles?

  • Methodological Answer :
  • Decoupling Experiments : Differentiate overlapping aromatic signals (e.g., δ 7.36–7.25 ppm) using 2D NMR (COSY, HSQC) .
  • Isotopic Labeling : Introduce deuterated analogs to confirm assignments of exchangeable protons (e.g., NH groups) .
  • Crystallography : Cross-validate NMR data with X-ray structures to resolve ambiguities in substituent orientation .

Q. What crystallographic methods are effective for structural elucidation of this compound?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for refinement (R factor < 0.05) and SHELXD for phase determination in small-molecule crystallography .
  • Data Collection : Employ high-resolution synchrotron sources (λ = 0.7–1.0 Å) to resolve twinning or disorder in ethyl/methyl groups .
  • Validation : Check data-to-parameter ratios (>15:1) and mean σ(C–C) values (<0.003 Å) to ensure model accuracy .

Q. How can computational models predict physicochemical properties of this compound?

  • Methodological Answer :
  • ACD/Labs Percepta : Predict logP (lipophilicity), pKa, and solubility using QSAR models trained on indole analogs .
  • Thermodynamic Data : Estimate boiling point (Tboil ≈ 300–350°C) and enthalpy of vaporization (ΔvapH) using NIST databases for methyl-substituted indoles .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of ethyl/methyl substituents .

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